molecular formula C8H8N2S B112611 1,3-Benzothiazol-2-ylmethylamine CAS No. 42182-65-0

1,3-Benzothiazol-2-ylmethylamine

Cat. No. B112611
CAS RN: 42182-65-0
M. Wt: 164.23 g/mol
InChI Key: VLBUERZRFSORRZ-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethylamine is a chemical compound with the empirical formula C8H8N2S . It has a molecular weight of 164.23 . The IUPAC name for this compound is (1H-1lambda3-benzo[d]thiazol-2-yl)methanamine .


Synthesis Analysis

Benzothiazole compounds can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa .


Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazol-2-ylmethylamine involves a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Benzothiazol-2-ylmethylamine are not mentioned in the search results, benzothiazole compounds in general have been found to exhibit diverse chemical reactivity .


Physical And Chemical Properties Analysis

1,3-Benzothiazol-2-ylmethylamine has a molecular weight of 165.24 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Green Chemistry

Benzothiazoles, including 1,3-Benzothiazol-2-ylmethylamine, have played a significant role in the field of green chemistry . They are involved in the development of synthetic processes, which is a crucial problem facing researchers . The synthesis of benzothiazole compounds related to green chemistry often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Biochemistry

Benzothiazoles are important in the field of biochemistry due to their high pharmaceutical and biological activity . They are found in various marine and terrestrial natural compounds .

Medicinal Chemistry

In the field of medicinal chemistry, benzothiazoles, including 1,3-Benzothiazol-2-ylmethylamine, have an extensive range of biological activities . They are used as anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and inhibitors of several enzymes .

Industrial Applications

Benzothiazoles are widely used in industrial applications due to their high pharmaceutical and biological activity . They are used as vulcanization accelerators, antioxidants, and plant growth regulators .

Imaging and Fluorescence Materials

Benzothiazoles are used as imaging reagents and fluorescence materials . They have properties that make them suitable for these applications .

Electroluminescent Devices

Benzothiazoles are used in electroluminescent devices . Their unique properties make them suitable for use in these devices .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

properties

IUPAC Name

1,3-benzothiazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBUERZRFSORRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325542
Record name 1,3-benzothiazol-2-ylmethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-2-ylmethylamine

CAS RN

42182-65-0
Record name 2-Benzothiazolemethanamine
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Record name NSC 509752
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Record name 42182-65-0
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Record name 1,3-benzothiazol-2-ylmethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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